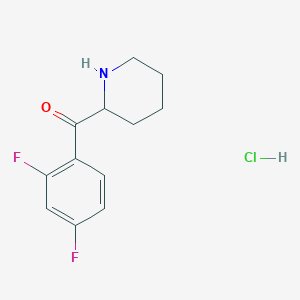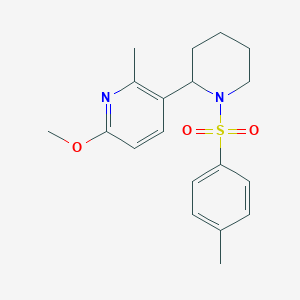
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group attached to a piperidinylmethanone moiety, with the addition of a hydrochloride group enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. One common method involves the reaction of 2,4-difluorobenzaldehyde with piperidine under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as reduction and acylation, to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are crucial to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of a suitable leaving group and a strong nucleophile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its interaction with neurotransmitter receptors can influence neurological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One: This compound shares structural similarities with (2,4-Difluorophenyl)-piperidin-2-ylmethanone;hydrochloride, particularly the presence of the difluorophenyl group and piperidine moiety.
2-(2,4-Difluorophenyl)pyridine: Another compound with a difluorophenyl group, used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H14ClF2NO |
|---|---|
Poids moléculaire |
261.69 g/mol |
Nom IUPAC |
(2,4-difluorophenyl)-piperidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11;/h4-5,7,11,15H,1-3,6H2;1H |
Clé InChI |
LVHMHDACRYSTAT-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C(=O)C2=C(C=C(C=C2)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)





![Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B11823215.png)


![rac-2,2,2-trifluoro-N-[(2R,3S,4S)-4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide hydrochloride](/img/structure/B11823226.png)
![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)

![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
